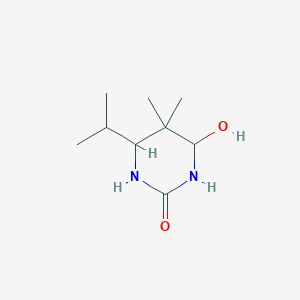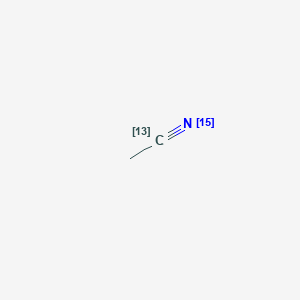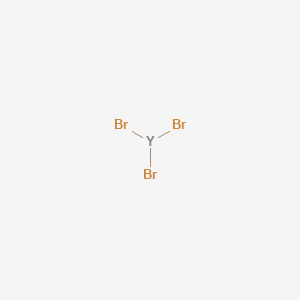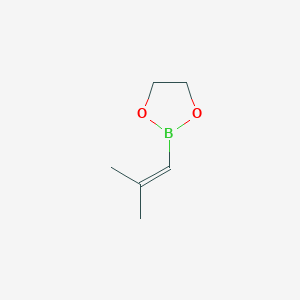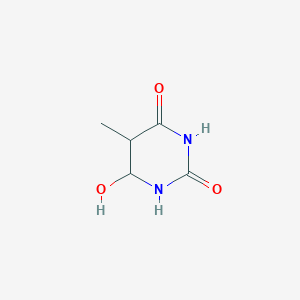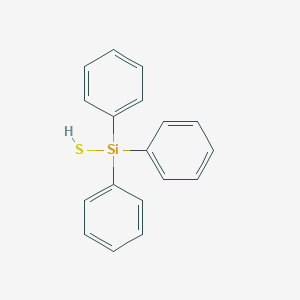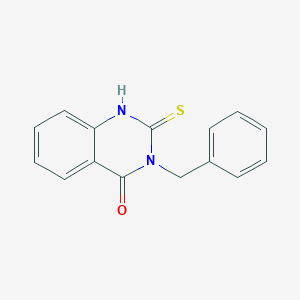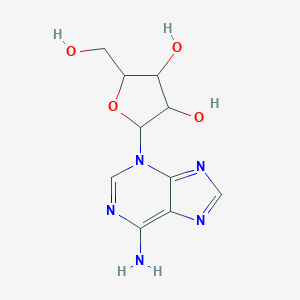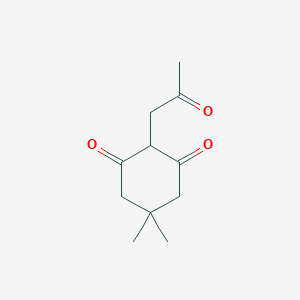
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O3 . It usually comes in the form of a yellow crystal .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is represented by the formula C11H16O3 . The InChI code for this compound is 1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is stable under ambient conditions and soluble in water, as well as ethanol and methanol . It has a boiling point range of 147 - 150°C (420 - 423 K), at which point it decomposes .Applications De Recherche Scientifique
Chemical Synthesis
“5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione” is used in chemical synthesis . It’s a key component in the production of various chemical compounds due to its unique structure and reactivity .
Preparation of 2-Substituted Adducts
This compound can be used to prepare 2-substituted adducts . These adducts are important intermediates for the synthesis of various other compounds .
Synthesis of β-Enaminones
The 2-substituted adducts derived from “5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione” can be used in the synthesis of β-enaminones . β-Enaminones are useful in the synthesis of a wide range of biologically active compounds .
Production of Polyhydroquinoline Derivatives
This compound is also used in the production of polyhydroquinoline derivatives . These derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .
Synthesis of 1,8-Dioxo-dodecahydroxanthenes
“5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione” is used in the synthesis of 1,8-dioxo-dodecahydroxanthenes . These compounds have been studied for their potential use in various applications, including as dyes and pigments .
Production of Spirocyclopentanols
This compound is used in the production of spirocyclopentanols . Spirocyclopentanols are a class of compounds that have been studied for their potential use in medicinal chemistry .
Synthesis of Oxathioles
“5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione” is used in the synthesis of oxathioles . Oxathioles are a class of sulfur-containing heterocycles that have been studied for their potential use in medicinal chemistry .
Production of Triquinanes
This compound is used in the production of triquinanes . Triquinanes are a class of compounds that have been studied for their potential use in medicinal chemistry .
Safety and Hazards
The safety information for 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione indicates that it has the following hazard statements: H302, H312, H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .
Propriétés
IUPAC Name |
5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZYSTCNHMEEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(=O)CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363030 | |
| Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
CAS RN |
13148-87-3 | |
| Record name | 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



